4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrole-2-carbonyl)oxy)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole-2-carboxylic acid with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrrole-2-carbonyl)oxy)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-((1H-Pyrrole-2-carbonyl)oxy)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1H-Pyrrole-2-carbonyl)oxy)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea
- 2-(2-Oxo-2-arylethyl)malononitriles
- Polysubstituted pyrroles
Uniqueness
2-((1H-Pyrrole-2-carbonyl)oxy)-4-methylpentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a 4-methylpentanoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60335-51-5 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrrole-2-carbonyloxy)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-9(10(13)14)16-11(15)8-4-3-5-12-8/h3-5,7,9,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
JKHMZLLAKFDHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)OC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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